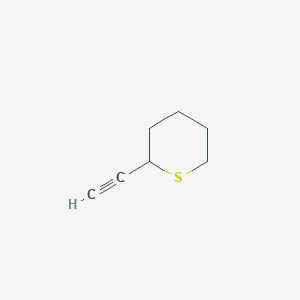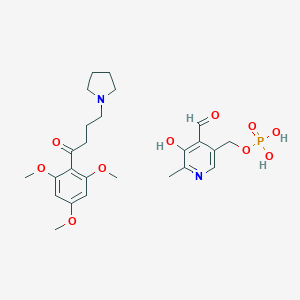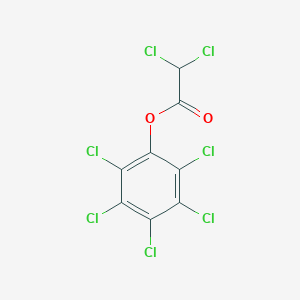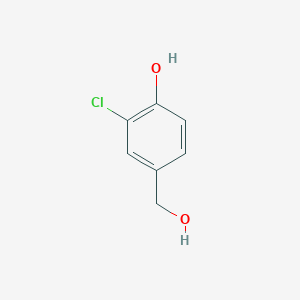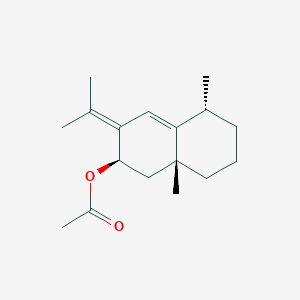
Aspidofractinin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspidofractinin-3-one is a natural product isolated from the marine sponge Aspidosiphon sp. It belongs to the family of macrolides and has a unique chemical structure that makes it a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of aspidofractinin-3-one is not fully understood. However, it has been proposed that it interacts with cellular membranes and disrupts their integrity, leading to cell death. It has also been suggested that it inhibits certain enzymes and proteins involved in cellular processes, leading to its biological activities.
Biochemical and Physiological Effects
Aspidofractinin-3-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit viral replication. It has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Aspidofractinin-3-one has several advantages and limitations for lab experiments. Its unique chemical structure and biological activities make it a promising compound for scientific research. However, its moderate yield and low solubility in water can pose challenges in its synthesis and use in experiments. Additionally, its high cost and limited availability can limit its use in research.
Orientations Futures
There are several future directions for research on aspidofractinin-3-one. One direction is to further investigate its mechanism of action and its interactions with cellular membranes and proteins. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, its use in combination with other compounds and its potential for drug delivery systems can also be explored.
Conclusion
Aspidofractinin-3-one is a promising compound for scientific research due to its unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on aspidofractinin-3-one can lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
Aspidofractinin-3-one can be synthesized through a multi-step process starting from commercially available compounds. The synthesis involves the use of various reagents and catalysts to form the macrolide ring and functionalize the molecule. The yield of the synthesis is moderate, but the purity of the final product can be improved through purification techniques such as column chromatography.
Applications De Recherche Scientifique
Aspidofractinin-3-one has shown promising results in various scientific research applications. It has been found to have anticancer, antibacterial, antifungal, and antiviral activities. Its unique chemical structure makes it a potential drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
19634-37-8 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one |
InChI |
InChI=1S/C19H22N2O/c22-15-12-17-6-3-10-21-11-9-18(16(17)21)13-4-1-2-5-14(13)20-19(15,18)8-7-17/h1-2,4-5,16,20H,3,6-12H2/t16-,17?,18+,19?/m0/s1 |
Clé InChI |
VFXVXAYCRLODDR-BKVYNOPKSA-N |
SMILES isomérique |
C1CC23CCC4(C(=O)C2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |
SMILES |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
SMILES canonique |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Synonymes |
Aspidofractinin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





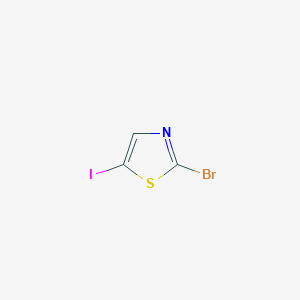
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)

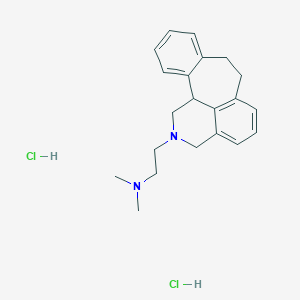
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
